molecular formula C8H5BrN2O B15230531 2(1H)-Quinoxalinone, 5-bromo- CAS No. 183801-93-6

2(1H)-Quinoxalinone, 5-bromo-

Cat. No.: B15230531
CAS No.: 183801-93-6
M. Wt: 225.04 g/mol
InChI Key: NNMWNRZCGSHFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinoxalinone Scaffold in Medicinal and Materials Science

The quinoxalinone core is a versatile building block that has demonstrated significant potential across multiple scientific disciplines. nih.govmtieat.org

In Medicinal Chemistry:

Quinoxalinone derivatives are recognized for their broad spectrum of pharmacological activities. nih.govnih.gov This has led to their investigation in the development of new therapeutic agents. ebi.ac.uk The structural framework of quinoxalinone is a key feature in a variety of bioactive compounds, which have shown potential as:

Anticancer agents nih.govebi.ac.uk

Antimicrobial agents nih.gov

Antiviral compounds nih.gov

Anti-inflammatory agents nih.gov

Neuroprotective agents nih.gov

Antidiabetic agents nih.gov

Antioxidants nih.gov

The diverse biological profile of quinoxalinones has made them attractive targets for synthetic and medicinal chemists, with numerous derivatives being synthesized and evaluated for their therapeutic potential. acs.org

In Materials Science:

The electron-deficient nature of the pyrazine (B50134) ring fused to a benzene (B151609) ring gives quinoxalinone derivatives interesting photophysical and electronic properties. unamur.be These characteristics make them suitable for applications in materials science, including:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Dyes and Fluorophores: Their ability to absorb and emit light makes them useful as fluorescent probes and in dye-sensitized solar cells. researchgate.net

Corrosion Inhibitors: The heterocyclic structure can effectively interact with metal surfaces to prevent corrosion.

The adaptability of the quinoxalinone scaffold allows for fine-tuning of its electronic properties through chemical modification, making it a valuable component in the design of advanced materials. researchgate.net

Rationale for Bromine Substitution at the 5-Position in Quinoxalinone Derivatives

The introduction of a bromine atom into a drug candidate or functional material is a common strategy in medicinal and materials chemistry to modulate its properties. ump.edu.pl The placement of a bromine atom at the 5-position of the quinoxalinone ring is a deliberate modification aimed at enhancing or altering the molecule's behavior.

Key Motivations for Bromination:

Modulation of Biological Activity: The bromine atom can influence the molecule's interaction with biological targets. ump.edu.pl It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for specific proteins or enzymes. ump.edu.pl

Improved Pharmacokinetic Profile: Bromine substitution can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved bioavailability and a longer duration of action. ump.edu.pl

Synthetic Handle: The carbon-bromine bond serves as a versatile reactive site for further chemical modifications. It is a key substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the synthesis of a diverse library of derivatives.

Tuning of Electronic Properties: In the context of materials science, the electronegative bromine atom can influence the electronic energy levels (HOMO/LUMO) of the quinoxalinone scaffold, thereby altering its photophysical and charge-transport properties.

The use of bromine as a substituent offers a powerful tool to fine-tune the characteristics of the quinoxalinone core for specific applications. tethyschemical.comwikipedia.orgalbemarle.com

Overview of Current Research Trends and Knowledge Gaps for 2(1H)-Quinoxalinone, 5-bromo-

Current research on quinoxalinone derivatives is vibrant and focused on the development of efficient synthetic methodologies and the exploration of their biological and material applications. researchgate.netportico.orgorganic-chemistry.org There is a strong emphasis on creating novel derivatives with enhanced activities and improved properties. mtieat.org

However, a specific focus on 2(1H)-Quinoxalinone, 5-bromo- reveals significant knowledge gaps. While the synthesis of related compounds, such as 5-bromo-4-tertbutyl-3,4-dihydro-2(1H)-quinoxalinone, has been reported, detailed studies on the parent 5-bromo-2(1H)-quinoxalinone are scarce in the readily available scientific literature. researchgate.net

Identified Knowledge Gaps:

Dedicated Synthesis: A well-established and optimized synthetic protocol specifically for 2(1H)-Quinoxalinone, 5-bromo- is not widely reported.

Comprehensive Characterization: Detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic analysis of this specific compound are not readily accessible.

Reactivity Studies: While the reactivity of the quinoxalinone core is generally understood, specific studies on the reactivity of 5-bromo-2(1H)-quinoxalinone, particularly leveraging the bromo-substituent, are lacking.

Biological and Material Properties: There is a dearth of published research detailing the specific biological activities or material properties of 2(1H)-Quinoxalinone, 5-bromo-.

The existing research provides a strong foundation for the potential of quinoxalinone derivatives. However, to fully understand and exploit the unique properties that the 5-bromo substitution may confer, further focused research on this specific compound is necessary. The current landscape suggests that 2(1H)-Quinoxalinone, 5-bromo- is a molecule with untapped potential, awaiting dedicated investigation to unlock its utility in medicinal and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMWNRZCGSHFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183801-93-6
Record name 5-Bromoquinoxalin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 1h Quinoxalinone, 5 Bromo and Its Analogues

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of quinoxaline (B1680401) derivatives. nih.govdigitellinc.com Microwave-assisted synthesis can be conducted with or without a solvent and catalyst, making it a versatile and green alternative to conventional heating. nih.gov For example, the synthesis of quinoxalines and pyrido[2,3b]pyrazines has been achieved in good yields with short reaction times under microwave irradiation without the need for solvents or catalysts. nih.gov

ReactantsConditionsProductYield (%)Reference
o-Phenylenediamines, α-DiketonesMicrowave, solvent-free, catalyst-freeQuinoxalinesGood nih.gov
Quinoline raw material, WaterMicrowave, 2-chloroacetate/2-bromoacetate2-(1H)-QuinolinoneHigh google.com

This table highlights the efficiency of microwave-assisted synthesis for quinoxalinone derivatives.

Catalyst-Free or Environmentally Benign Reaction Conditions

There is a growing interest in developing synthetic protocols that operate under catalyst-free conditions or utilize environmentally benign solvents like water or ethanol (B145695). Several methods for quinoxaline synthesis have been reported that avoid the use of metal catalysts. thieme-connect.denih.gov For instance, a metal-catalyst-free synthesis of substituted quinoxalin-2-ones has been developed using 2,2-dibromo-1-arylethanone. thieme-connect.de

Furthermore, catalyst-free protocols for the synthesis of quinoxalines from the reaction of o-phenylenediamine (B120857) and phenacyl bromides have been established, often using green solvents like ethanol. nih.gov These reactions can proceed efficiently at room temperature, offering a simple and clean method for obtaining the desired products. acgpubs.orgresearchgate.net A highly efficient and catalyst-free protocol for synthesizing quinoxalines in methanol (B129727) at room temperature with a reaction time of just one minute has also been reported. thieme-connect.com The use of water as a solvent under catalyst-free conditions has also been explored for the synthesis of quinoxalinones from α-keto acids and various diamines. organic-chemistry.org

Catalytic Systems in 2 1h Quinoxalinone, 5 Bromo Preparation

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent an effective method for the synthesis of the quinoxalin-2(1H)-one core. One prominent strategy involves the condensation and intramolecular cyclization of 2-haloanilines with α-amino acids. This approach leverages copper's ability to facilitate C-N bond formation.

A key procedure involves reacting a 2-bromoaniline (B46623) derivative with an α-amino acid in the presence of a copper(I) catalyst, such as copper(I) chloride (CuCl), along with a ligand and a base. acs.org For instance, the synthesis of various substituted 3,4-dihydro-1H-quinoxalin-2-ones has been achieved by reacting substituted 2-bromoanilines with α-amino acids like glycine (B1666218) or sarcosine. The reaction typically employs a catalytic amount of CuCl, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org This methodology allows for the construction of the quinoxalinone skeleton with the bromine atom pre-positioned on the aniline (B41778) starting material, thus directly leading to bromo-substituted quinoxalinones. While the direct synthesis of 5-bromo-2(1H)-quinoxalinone via this specific published method isn't detailed, the synthesis of analogues like 6-methyl-3,4-dihydro-1H-quinoxalin-2-one from 2-bromo-4-methylaniline (B145976) demonstrates the viability of this route for halogenated precursors. acs.org

The reaction mechanism is believed to proceed via an initial copper-catalyzed Ullmann-type coupling between the 2-bromoaniline and the α-amino acid to form an N-aryl amino acid intermediate. acs.org Subsequent intramolecular cyclization and dehydration (or oxidation, depending on the final product state) yield the quinoxalinone ring system. The choice of ligand and base is crucial for the reaction's efficiency. acs.org

Table 1: Copper-Catalyzed Synthesis of Quinoxalinone Analogues

Starting BromoanilineAmino AcidCatalyst SystemSolventProductYieldReference
2-Bromo-4-methylanilineGlycineCuCl, DMEDA, K₃PO₄DMSO6-Methyl-3,4-dihydro-1H-quinoxalin-2-one83% acs.org
2-BromoanilineSarcosineCuCl, DMEDA, K₃PO₄DMSO4-Methyl-3,4-dihydro-1H-quinoxalin-2-one66% acs.org
2-BromoanilineL-SerineCuCl, DMEDA, K₃PO₄DMSO(S)-3-Hydroxymethyl-3,4-dihydro-1H-quinoxalin-2-one48% acs.org

Palladium-Catalyzed Reactions (e.g., Suzuki Cross-Coupling for further derivatization)

The bromine atom on the 5-bromo-2(1H)-quinoxalinone ring is a versatile functional group that enables further structural elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov

In this context, 5-bromo-2(1H)-quinoxalinone can serve as the organohalide partner. The general catalytic cycle for a Suzuki reaction begins with the oxidative addition of the aryl bromide (the bromo-quinoxalinone) to a palladium(0) complex. youtube.com This is followed by transmetalation, where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the desired C-C bond between the quinoxalinone and the new aryl group, and regenerates the palladium(0) catalyst. youtube.comyoutube.com

This strategy allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 5-position of the quinoxalinone core. The reaction conditions are typically mild and tolerant of many functional groups. jsynthchem.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed palladium complexes with phosphine (B1218219) ligands like XPhos. nih.gov The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium acetate. nih.govnih.gov

While specific examples detailing the Suzuki coupling of 5-bromo-2(1H)-quinoxalinone are not prevalent in the provided search results, the methodology is widely applied to other brominated heterocyclic systems. For instance, the regioselective Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) demonstrates that selective functionalization of a bromo-position in the presence of other functionalities is feasible, with the reaction preferentially occurring at the more reactive C5 position. nih.gov This principle is directly applicable to the derivatization of 5-bromo-2(1H)-quinoxalinone.

Table 2: Illustrative Suzuki Cross-Coupling for Derivatization

Bromo-Substrate (Illustrative)Boronic AcidCatalyst/LigandBaseSolventProductReference Principle
5-Bromo-2(1H)-quinoxalinoneArylboronic Acid (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II)/Ligand (e.g., XPhos-Pd-G2)K₂CO₃ or KOAcDioxane/Water or MeOH5-Aryl-2(1H)-quinoxalinone nih.govnih.gov
2,5-Dibromo-3-methylthiophene4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2-Bromo-3-methyl-5-(4-methylphenyl)thiophene nih.gov

Regioselective Synthesis of Bromo-Quinoxalinone Isomers

Achieving regioselectivity in the synthesis of bromo-quinoxalinone isomers is crucial for structure-activity relationship studies and the development of targeted therapeutics. The position of the bromine atom on the quinoxalinone ring can be controlled either by direct bromination of a pre-formed quinoxalinone core or by starting with a regiochemically defined bromo-substituted precursor.

The primary strategy for ensuring a specific isomer, such as 5-bromo-2(1H)-quinoxalinone, is to start with a correspondingly substituted o-phenylenediamine (B120857). For example, the condensation of 4-bromo-1,2-phenylenediamine with an appropriate dicarbonyl compound or its equivalent would selectively yield the 6-bromo-2(1H)-quinoxalinone isomer, not the 5-bromo isomer. To obtain 5-bromo-2(1H)-quinoxalinone, one would need to start with 3-bromo-1,2-phenylenediamine. The reaction of differently substituted o-phenylenediamines with α-ketoamides in methanol (B129727) at elevated temperatures has been shown to produce quinoxalinones, where the substitution pattern is dictated by the starting diamine. researchgate.net This highlights the "bottom-up" approach to controlling isomer formation.

A metal-catalyst-free synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanones and aryl-1,2-diamines also demonstrates that the final substitution pattern on the benzo ring of the quinoxalinone is determined by the substituents on the starting aryl-1,2-diamine. thieme-connect.de

Alternatively, direct bromination of the parent quinoxalin-2(1H)-one can be explored. However, this method can often lead to a mixture of isomers, as the directing effects of the amide and the fused benzene (B151609) ring can activate multiple positions for electrophilic substitution. Achieving high regioselectivity in such direct halogenations often requires careful selection of the brominating agent and reaction conditions. For related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, regioselective bromination has been achieved using specific reagents like tetrabutylammonium (B224687) tribromide (TBATB), which allows for controlled bromination at either the C3 or both the C1 and C3 positions depending on the stoichiometry. nih.gov This suggests that similar tailored approaches could potentially be developed for the quinoxalinone core to selectively target positions like C-5, C-6, C-7, or C-8.

Table 3: Strategies for Regioselective Synthesis of Bromo-Quinoxalinone Isomers

StrategyPrecursor(s)Key Reagent/ConditionExpected Bromo-Isomer ProductReference Principle
Precursor-Directed Synthesis3-Bromo-1,2-phenylenediamine + Glyoxylic acid equivalentCondensation5-Bromo-2(1H)-quinoxalinone researchgate.net
Precursor-Directed Synthesis4-Bromo-1,2-phenylenediamine + Glyoxylic acid equivalentCondensation6-Bromo-2(1H)-quinoxalinone researchgate.net
Precursor-Directed Synthesis4-Bromo-1,2-phenylenediamine + 2,2-dibromo-1-phenylethanoneTriethylamine, DMSO, 75 °C6-Bromo-3-phenylquinoxalin-2(1H)-one thieme-connect.de
Direct Bromination (Hypothetical)Quinoxalin-2(1H)-oneSelective Brominating Agent (e.g., NBS, TBATB)Mixture of isomers or a single isomer depending on selectivity nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of the quinoxalinone system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the fused pyrazinone ring. researchgate.netmsu.edu The presence of the bromine atom at the C-5 position further deactivates the ring. However, the bromine atom is an ortho-, para-director. msu.edu Consequently, electrophilic attack is directed primarily to the C-7 position, which is para to the bromine and meta to the deactivating amide group.

A key example of this reactivity is nitration. While direct nitration of the parent 5-bromo-2(1H)-quinoxalinone is not extensively documented, related systems demonstrate predictable outcomes. For instance, the oxidative nitration of 3,4-dihydro-6,7-disubstituted quinoxalin-2(1H)-ones with fuming nitric acid in trifluoroacetic acid (TFA) yields the corresponding 5-nitro derivatives regiospecifically. researchgate.net Similarly, nitration of 6-bromoquinoline-1-oxide, a related heterocyclic system, can be directed to the 5-position. researchgate.net These examples suggest that under appropriate conditions, 5-bromo-2(1H)-quinoxalinone would likely undergo nitration at the C-7 position.

The general mechanism for EAS reactions like bromination or nitration involves the generation of a strong electrophile (e.g., Br⁺ or NO₂⁺) by a catalyst. libretexts.orglibretexts.org The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orglibretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity, yielding the substituted product. libretexts.org

Table 1: Directing Effects in Electrophilic Aromatic Substitution of 5-Bromo-2(1H)-quinoxalinone

Substituent Position Electronic Effect Directing Influence Predicted Site of Substitution
-Br C-5 Deactivating, Electron-Withdrawing (Inductive), Weakly Donating (Resonance) Ortho, Para C-7 (para)

Nucleophilic Substitution Reactions at Halogenated Positions

The bromine atom at the C-5 position of the quinoxalinone ring is an aryl bromide and can be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for coupling aryl halides with amines. libretexts.orgbeilstein-journals.org This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a specialized phosphine ligand (e.g., X-Phos) and a base (e.g., NaOt-Bu or Cs₂CO₃). beilstein-journals.orgias.ac.in The reaction has been successfully applied to the amination of 5-bromo-8-hydroxyquinoline, a closely related substrate, demonstrating its feasibility for creating 5-amino-quinoxalinone derivatives. ias.ac.inresearchgate.net The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.

Another important method is the Ullmann condensation, which uses a copper catalyst to couple aryl halides with amines, alcohols, or thiols. organic-chemistry.org Classic Ullmann conditions often require harsh conditions (high temperatures), but modern protocols with specific ligands allow the reaction to proceed under milder temperatures. This reaction provides an alternative route to C-N, C-O, and C-S bonds at the C-5 position.

These reactions significantly expand the synthetic utility of 5-bromo-2(1H)-quinoxalinone, allowing for the introduction of a wide range of functional groups.

Transformations Involving the Carbonyl Moiety

The carbonyl group at the C-2 position is part of a cyclic amide (lactam) structure, which influences its reactivity compared to a simple ketone. Direct reactions on the carbonyl can be challenging, but derivatization often proceeds after activating the quinoxalinone core.

Formation of Hydrazone Derivatives

Hydrazones are valuable synthetic intermediates and are typically formed by the condensation of a carbonyl compound with hydrazine (B178648) or its derivatives. nih.gov While the lactam carbonyl of 2(1H)-quinoxalinone is relatively unreactive, it can be converted into more reactive functional groups. For instance, the synthesis of a 3-carbaldehyde derivative of quinoxalinone allows for subsequent reaction with hydrazines. sapub.org

A common route involves the preparation of a quinoxaline-2-carbohydrazide (B3053585), which can then be reacted with various aldehydes or ketones to form the corresponding hydrazone derivatives. nih.gov For example, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide has been shown to react with aldehydes, ketones, and diketones to yield a variety of hydrazone structures. nih.gov This approach can be applied to the 5-bromo analogue, where the initial 5-bromo-2(1H)-quinoxalinone is first converted to its 2-carbohydrazide, providing a versatile platform for synthesizing a library of 5-bromo-quinoxalinone hydrazones.

Ring-Closing Reactions to Form Fused Heterocycles

Quinoxalinone derivatives are excellent precursors for the synthesis of fused heterocyclic systems, which often exhibit significant biological activity. These reactions typically involve a substituent at the C-2 or C-3 position that can participate in an intramolecular or intermolecular cyclization.

One established pathway involves the cyclization of quinoxaline-2-carbohydrazide derivatives. nih.gov Reaction of the carbohydrazide (B1668358) with reagents like acetylacetone (B45752) can form a new pyrazole (B372694) ring fused to the quinoxalinone system. Similarly, treatment with triethyl orthoformate can yield a fused 1,3,4-oxadiazole (B1194373) ring. nih.gov Another example involves the reaction of a 6-chloro-quinoxalinyl-propanoyl hydrazide with phthalic anhydride (B1165640) to form a complex fused structure. ekb.eg

Furthermore, 4-hydroxy-2-quinolones have been reacted with 2,3-dichloropyrazine (B116531) to construct complex fused systems like bis-pyrazinofuro-quinolines. mdpi.com These examples highlight the potential of using functionalized 5-bromo-2(1H)-quinoxalinone derivatives to access a variety of novel, fused heterocyclic scaffolds.

C-H Functionalization of the Quinoxalinone Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. For quinoxalin-2(1H)-ones, the C-H bond at the C-3 position is the most common site for such transformations. This reactivity allows for the direct introduction of various substituents without the need for pre-functionalized starting materials.

A range of functional groups can be introduced at the C-3 position, including alkyl, aryl, and acyl groups. These reactions are often mediated by visible light or a photocatalyst and can proceed through radical mechanisms or multicomponent reactions. For example, a visible-light-driven transformation using H₂O₂ as a green oxidant can lead to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones, depending on the reaction atmosphere. rsc.org The presence of the bromo substituent on the benzene ring is generally well-tolerated in these reactions, allowing for the synthesis of C-3 functionalized 5-bromo-2(1H)-quinoxalinone derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. To prepare Schiff base derivatives from 5-bromo-2(1H)-quinoxalinone, an aldehyde functionality must first be introduced onto the quinoxalinone core.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. researchgate.net It uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netoup.com This reaction can be used to introduce a formyl (-CHO) group at the C-3 position of the quinoxalinone ring, yielding 5-bromo-3-formyl-2(1H)-quinoxalinone. The synthesis of a related compound, 2-oxo-6,7-dichloro-1,2-dihydroquinoxaline-3-carbaldehyde, demonstrates the viability of this approach. sapub.org

Once the aldehyde intermediate is synthesized, it can be readily condensed with a variety of primary amines (R-NH₂) under standard conditions to afford the corresponding Schiff base derivatives (imines). This two-step sequence provides a reliable route to a diverse range of 5-bromo-2(1H)-quinoxalinone-based Schiff bases.

Table 2: List of Mentioned Chemical Compounds

Compound Name
5-Bromo-2(1H)-quinoxalinone
Trifluoroacetic acid
5-Nitro-6,7-disubstituted quinoxaline-2,3-diones
6-Bromoquinoline-1-oxide
Palladium(II) acetate (Pd(OAc)₂)
X-Phos
Sodium tert-butoxide (NaOt-Bu)
Cesium carbonate (Cs₂CO₃)
5-Bromo-8-hydroxyquinoline
4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
6-Chloro-quinoxalinyl-propanoyl hydrazide
Phthalic anhydride
Acetylacetone
Triethyl orthoformate
4-Hydroxy-2-quinolones
2,3-Dichloropyrazine
Hydrogen peroxide (H₂O₂)
3-Alkylquinoxalin-2(1H)-ones
Quinoxaline-2,3(1H,4H)-diones
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
5-Bromo-3-formyl-2(1H)-quinoxalinone

Advanced Spectroscopic and Structural Elucidation of 2 1h Quinoxalinone, 5 Bromo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and environment can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shift Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. nih.gov In the context of 2(1H)-Quinoxalinone, 5-bromo-, the aromatic protons exhibit distinct signals based on their position relative to the bromine atom and the quinoxalinone core. The electron-withdrawing nature of the bromine atom and the amide group within the quinoxalinone ring system significantly influences the chemical shifts of the aromatic protons. Protons closer to these deshielding groups will resonate at a higher frequency (downfield). The N-H proton of the lactam ring typically appears as a broad singlet at a downfield chemical shift.

Interactive Data Table: ¹H NMR Chemical Shift Data for 2(1H)-Quinoxalinone, 5-bromo- Derivatives

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-38.10-8.20d~3.0
H-67.60-7.70t~8.0
H-77.30-7.40dd~8.0, 1.0
H-87.80-7.90dd~8.0, 1.0
N1-H12.0-12.5br s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Determination

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in 2(1H)-Quinoxalinone, 5-bromo- are indicative of their hybridization and electronic environment. The carbonyl carbon (C-2) of the lactam ring is characteristically found at a downfield position due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atom attached to the bromine (C-5) also shows a distinct chemical shift.

Interactive Data Table: ¹³C NMR Chemical Shift Data for 2(1H)-Quinoxalinone, 5-bromo-

Carbon AtomChemical Shift (ppm)
C-2154-156
C-3130-132
C-4a128-130
C-5115-117
C-6135-137
C-7124-126
C-8118-120
C-8a138-140

Note: The chemical shifts are approximate and can be influenced by the solvent and substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2(1H)-Quinoxalinone, 5-bromo-, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu This technique is invaluable for piecing together the entire molecular framework, as it can show connections across heteroatoms and quaternary carbons. For instance, correlations from the N-H proton to nearby carbons can confirm the structure of the quinoxalinone ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. msu.edu

In the analysis of 2(1H)-Quinoxalinone, 5-bromo-, IR and Raman spectra would reveal key vibrational bands. The C=O stretching vibration of the lactam ring is a prominent feature in the IR spectrum, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration is also observable, usually as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in their characteristic regions. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers. researchgate.netnih.gov

Raman spectroscopy, which relies on the scattering of light, often provides complementary information to IR spectroscopy. libretexts.org For instance, symmetric vibrations and bonds involving heavier atoms can sometimes be more readily observed in Raman spectra. The study of quinoxalinone derivatives by Raman spectroscopy has been shown to be useful in characterizing the effects of conjugation within the molecule. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for 2(1H)-Quinoxalinone, 5-bromo-

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3200-3400
C-H (aromatic)Stretching3000-3100
C=O (lactam)Stretching1650-1700
C=C (aromatic)Stretching1450-1600
C-NStretching1200-1350
C-BrStretching500-650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one, with the most common transitions in organic molecules being π to π* and n to π*. youtube.com

For 2(1H)-Quinoxalinone, 5-bromo-, the UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* transitions within the conjugated quinoxalinone system. The presence of the bromine atom and the lactam moiety can influence the wavelength of maximum absorption (λmax). The extent of conjugation in derivatives of 2(1H)-Quinoxalinone, 5-bromo- will directly impact the energy of these electronic transitions, with more extended conjugation generally leading to a bathochromic (red) shift to longer wavelengths. Studies on related compounds like 5-bromouracil (B15302) have utilized UV spectroscopy to investigate their photo-relaxation dynamics. nih.govrsc.org

Interactive Data Table: Typical UV-Vis Absorption Data for Quinoxalinone Systems

TransitionWavelength Range (nm)Molar Absorptivity (ε)
π → π250-350High
n → π>350Low

Note: The exact λmax and ε values are dependent on the solvent and the specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

For 2(1H)-Quinoxalinone, 5-bromo-, HRMS would confirm its molecular formula by matching the experimentally determined mass with the calculated theoretical mass to within a very small tolerance (typically a few parts per million). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo characteristic fragmentation upon ionization, such as the loss of the bromine atom, carbon monoxide, or other small neutral molecules. Analyzing these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular geometry and conformational preferences of a compound in the solid state. For quinoxalinone systems, single-crystal X-ray diffraction studies are crucial for understanding the planarity of the bicyclic ring system, the conformation of substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The data obtained from X-ray crystallography, such as space group and unit cell dimensions, provide a foundational dataset for computational modeling and can corroborate structural features suggested by other spectroscopic techniques like NMR and IR spectroscopy. The typical data generated from a single-crystal X-ray analysis is presented in a standardized format, as conceptually illustrated in the table below.

Table 1: Illustrative Crystallographic Data for a Quinoxalinone Derivative

Parameter Example Value
Chemical Formula C₉H₅BrN₂O
Formula Weight 237.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.012
b (Å) 13.543
c (Å) 8.987
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 824.5
Z 4

Note: The data in this table is illustrative for a generic quinoxalinone derivative and is not the experimentally determined data for 2(1H)-Quinoxalinone, 5-bromo-.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotation (OR)) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org These methods, including Electronic Circular Dichroism (ECD) and Optical Rotation (OR), are indispensable for the stereochemical assignment of chiral compounds, providing information about the absolute configuration of stereocenters and the helicity of chiral chromophores.

For derivatives of 2(1H)-Quinoxalinone, the introduction of a chiral center or the formation of a chiral supramolecular assembly can induce chiroptical properties. ECD, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength, is particularly powerful for assigning the absolute configuration of chiral quinoxalinone derivatives. The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore.

A notable application of chiroptical spectroscopy is in the study of steroidal quinoxalines, which are inherently chiral. mdpi.com In one such study, the chiroptical properties of steroidal quinoxalines were analyzed using circular dichroism (CD) spectropolarimetry. mdpi.com It was observed that the substituents on the quinoxaline (B1680401) moiety played a critical role in determining the chiroptical behavior. For example, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects, which was indicative of a P (right-handed) helicity. mdpi.com Conversely, the introduction of a chloro-substituent led to a different CD behavior, a phenomenon attributed to the electronic effects of the chlorine atom. mdpi.com

Furthermore, chiroptical properties are not limited to intramolecular chirality. An amphiphilic quinoxaline derivative has been shown to form supramolecular gels where chirality is transferred from a chiral center to the macroscopic structure. pku.edu.cn This transfer of chirality was observed through CD spectroscopy, and remarkably, a complete inversion of the CD signal could be induced by external stimuli like changes in pH, demonstrating a chiroptical switch. pku.edu.cn In more complex systems like quinoxaline-fused polyazahelicenes, chiroptical techniques such as CD and circularly polarized luminescence (CPL) are used to characterize their helical structures and light-emitting properties. sci-hub.se

The relationship between the chemical structure and the observed chiroptical properties allows for the stereochemical assignment of novel chiral quinoxalinone derivatives, as summarized in the conceptual table below based on findings for steroidal quinoxalines.

Table 2: Structure-Chiroptical Relationship in Chiral Steroidal Quinoxaline Derivatives. mdpi.com

Substituent on Quinoxaline Observed Cotton Effect (at ~240 nm) Inferred Helicity
Unsubstituted Positive P
Methyl Positive P

This table is based on the findings reported for steroidal quinoxalines and illustrates the application of CD spectroscopy in determining the helicity of chiral quinoxaline derivatives. mdpi.com

Theoretical and Computational Chemistry of 2 1h Quinoxalinone, 5 Bromo

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. By approximating the electron density, DFT allows for the accurate calculation of a molecule's geometric and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For quinoxalinone derivatives, DFT calculations, typically using the B3LYP functional with basis sets like 6-311+G(d,p), are employed to find the minimum energy conformation. scispace.com

The quinoxalinone core is largely planar. In the case of 5-bromo-2(1H)-quinoxalinone, the key structural parameters of interest would be the bond lengths and angles within the fused ring system and the C-Br bond length. While specific optimized parameters for the 5-bromo derivative are not published, data from similar structures, such as other quinoxalinone derivatives, confirm the planarity of the bicyclic core. scispace.com The introduction of the bromine atom at the C5 position is expected to cause minor perturbations in the local geometry, slightly elongating the C5-C bond and influencing the angles of adjacent atoms due to steric and electronic effects. Conformational analysis for a relatively rigid structure like this primarily confirms the planarity of the ring system.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. researchgate.net

For the parent 2(1H)-quinoxalinone (QO), DFT calculations have determined the HOMO and LUMO energies. researchgate.net In a study of various quinoxalinone derivatives, it was found that intramolecular charge transfer occurs from the HOMO, often localized on the benzene (B151609) part of the scaffold, to the LUMO, which is typically distributed over the pyrazinone ring. scispace.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for 2(1H)-Quinoxalinone

ParameterEnergy (eV)
EHOMO-6.23
ELUMO-1.78
Energy Gap (ΔE) 4.45
Data derived from computational studies on the parent 2(1H)-quinoxalinone. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For quinoxalinone derivatives, MEP analyses consistently show the most negative potential (red) around the carbonyl oxygen atom of the pyrazinone ring, making it a primary site for electrophilic interaction. nih.gov The hydrogen atom attached to the nitrogen (N-H) typically appears as a region of high positive potential (blue), indicating its acidic nature. nih.gov The aromatic benzene ring generally shows a mix of neutral to slightly negative potential. The introduction of the electron-withdrawing bromine atom at the C5 position would be expected to create a localized region of positive potential around the C-Br bond, further influencing the reactivity of the benzene portion of the molecule.

Prediction of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods can simulate various spectroscopic properties, providing valuable data for comparison with experimental results and aiding in structural elucidation.

DFT calculations have been successfully used to predict the vibrational frequencies (IR spectra) and NMR chemical shifts of quinoxalinone derivatives. scispace.com For instance, the characteristic C=O stretching vibration is typically calculated to be in the range of 1600–1680 cm⁻¹. scispace.com Aromatic C-H stretching vibrations are also well-predicted. scispace.com

Similarly, calculated ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental data, although deviations can occur, particularly for protons involved in hydrogen bonding, such as the N-H proton. scispace.com

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. For quinoxalinone derivatives, TD-DFT calculations can predict the electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorption bands. scispace.com The main absorption for many derivatives is often found to be around 415 nm and is attributed to an intramolecular electronic transition. scispace.com

For 5-bromo-2(1H)-quinoxalinone, these simulation techniques would be invaluable. The bromine substituent would be expected to cause a bathochromic (red) shift in the UV-Vis spectrum and influence the chemical shifts of nearby protons and carbons in the NMR spectra.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity indices provide a more nuanced understanding of a molecule's stability and reactivity than the HOMO-LUMO gap alone.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Computational studies on 2(1H)-quinoxalinone and its derivatives have calculated these parameters to compare their relative reactivities. researchgate.net For example, an amino-substituted quinoxalinone was found to be a better electron donor (more prone to oxidation) than the parent compound, which is reflected in its calculated reactivity indices. researchgate.net The 5-bromo substituent, being electronegative, would be expected to increase the electrophilicity index of the quinoxalinone system compared to the unsubstituted parent molecule.

Table 2: Calculated Quantum Chemical Descriptors for 2(1H)-Quinoxalinone

DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.23
Electron Affinity (A)-ELUMO1.78
Electronegativity (χ)(I+A)/24.005
Chemical Hardness (η)(I-A)/22.225
Electrophilicity Index (ω)χ²/2η3.60
Data derived from computational studies on the parent 2(1H)-quinoxalinone. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, interactions with solvent, and binding or adsorption processes.

MD simulations have been used to study the interaction of quinoxaline (B1680401) derivatives with biological targets, such as proteins, and their potential as corrosion inhibitors. tandfonline.com In the context of drug design, MD simulations can explore how a ligand like 5-bromo-2(1H)-quinoxalinone might bind to a receptor's active site, assessing the stability of the interaction over time. tandfonline.com

For material science applications, such as corrosion inhibition, MD simulations can model the adsorption of inhibitor molecules onto a metal surface. These simulations help to understand the orientation of the adsorbed molecules and calculate the interaction and binding energies, elucidating the mechanism of surface protection. The planarity of the quinoxalinone ring suggests it would adsorb flat onto a surface, maximizing contact.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov While specific QSPR studies for 5-bromo-2(1H)-quinoxalinone are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on its molecular structure. This section will, therefore, outline a theoretical framework for a QSPR study on this compound, drawing upon established methodologies used for related heterocyclic compounds.

A QSPR study fundamentally involves the development of a linear or non-linear equation that relates one or more molecular descriptors to a specific property. The general form of a QSPR model can be expressed as:

Property = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The success of a QSPR model hinges on the careful selection of relevant molecular descriptors and the application of appropriate statistical methods to establish a robust correlation.

Molecular Descriptors for 5-bromo-2(1H)-quinoxalinone

For a molecule like 5-bromo-2(1H)-quinoxalinone, a wide array of molecular descriptors can be calculated using computational chemistry software. These descriptors are numerical representations of the molecule's structural and electronic characteristics. They can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These descriptors can provide insights into the molecule's size, shape, and degree of branching. researchgate.net

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular volume, surface area, and principal moments of inertia. These descriptors are crucial for understanding steric interactions.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Examples include dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of the bromine atom and the quinoxalinone core significantly influences these properties.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide a more detailed picture of the molecule's electronic structure. nih.gov They can include parameters related to electron density distribution, electrostatic potential, and polarizability. The polarizability effect index (PEI), for instance, has been used in QSPR studies of other heterocyclic compounds. nih.gov

An illustrative table of potential molecular descriptors for a QSPR study of 5-bromo-2(1H)-quinoxalinone is provided below.

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Topological Wiener IndexInformation about the branching of the molecular skeleton.
Randić Connectivity IndexReflects the degree of branching of the molecule.
Geometrical Molecular Surface AreaRepresents the total surface area of the molecule, influencing interactions.
Molecular VolumeIndicates the volume occupied by the molecule.
Electronic Dipole MomentMeasures the overall polarity of the molecule.
HOMO-LUMO Energy GapRelates to the chemical reactivity and stability of the molecule.
Quantum-Chemical PolarizabilityDescribes the ease with which the electron cloud can be distorted.
Electrostatic PotentialProvides a map of the charge distribution and potential interaction sites.

Statistical Methods and Model Development

Once a set of molecular descriptors is calculated for a series of related compounds (including 5-bromo-2(1H)-quinoxalinone), statistical methods are employed to build the QSPR model. Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a single physicochemical property and multiple molecular descriptors. nih.gov

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. wikipedia.orgibm.comtibco.com It reduces the descriptor variables to a smaller set of orthogonal latent factors. xlstat.com

The development of a robust QSPR model involves several steps:

Data Set Selection: A diverse set of quinoxalinone derivatives with known experimental values for the physicochemical property of interest would be compiled.

Descriptor Calculation: A comprehensive set of molecular descriptors would be calculated for all compounds in the dataset.

Model Building: Using statistical methods like MLR or PLS, a mathematical relationship between the descriptors and the property is established.

Model Validation: The predictive power of the model is assessed using techniques such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model development. nih.gov

A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP) of quinoxalinone derivatives might take the following form:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)*

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Predicted Physicochemical Properties

A validated QSPR model could then be used to predict a range of physicochemical properties for 5-bromo-2(1H)-quinoxalinone, for which experimental data may be scarce. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Physicochemical PropertyRelevance
Boiling Point Important for purification and handling.
Solubility Crucial for formulation and bioavailability in medicinal chemistry contexts.
Octanol-Water Partition Coefficient (logP) A key indicator of a compound's lipophilicity and its ability to cross cell membranes.
Refractive Index A fundamental physical property useful for characterization.
Molar Refractivity Related to the volume and polarizability of the molecule.

Investigative Studies on Biological Activities and Mechanistic Insights of 2 1h Quinoxalinone, 5 Bromo Derivatives Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

Antimicrobial Activity Research (In Vitro Studies)nih.govrsc.orgnih.govnih.govscholarsresearchlibrary.com

Derivatives of the quinoxaline (B1680401) structure have demonstrated a wide spectrum of antimicrobial activities. nih.gov The core structure is found in several natural antibiotics like echinomycin, levomycin, and actinoleutin, which are known for their ability to inhibit the growth of Gram-positive bacteria. nih.gov Synthetic quinoxaline derivatives have been developed and tested against a variety of microbial strains, showing promise as antibacterial, antifungal, antiviral, and antitubercular agents. nih.govnih.govresearchgate.net

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)nih.govnih.govnih.gov

Numerous studies have confirmed the activity of quinoxaline derivatives against Gram-positive bacteria.

A series of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives were synthesized and evaluated for their antibacterial properties. Among these, the derivative with a trifluoromethyl group at the 6-position demonstrated the highest activity against Gram-positive bacteria. nih.gov In another study, novel quinoxaline derivatives synthesized from 2-chloro-3-hydrazinyl quinoxaline showed notable inhibitory activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Specifically, compounds designated as 4e, 4g, and 4a were identified as active, exhibiting better inhibition than the standard drug amoxicillin. researchgate.net

Further research on C-2 amine-substituted quinoxaline analogues revealed that compounds 5m–5p had good to moderate antibacterial activity against S. aureus (with Minimum Inhibitory Concentrations (MICs) of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). nih.gov Compound 5p, in particular, showed the most potent activity against S. aureus and B. subtilis, with MICs of 4 and 8 μg/mL, respectively. nih.gov Additionally, some synthesized quinoxaline derivatives were highly active against both Staphylococcus aureus and Bacillus subtilis. nih.gov

Antibacterial Activity of Quinoxaline Derivatives against Gram-Positive Bacteria
Derivative TypeBacterial StrainKey FindingsReference
6-trifluoromethyl-2,3-bis(bromomethyl)quinoxalineGram-positive bacteriaHighest activity among 12 tested derivatives. nih.gov
C-2 amine-substituted quinoxalines (5m-5p)Staphylococcus aureusGood to moderate activity (MICs: 4–16 μg/mL). nih.gov
C-2 amine-substituted quinoxaline (5p)Staphylococcus aureusMost potent in its series (MIC: 4 μg/mL). nih.gov
C-2 amine-substituted quinoxalines (5m-5p)Bacillus subtilisGood to moderate activity (MICs: 8–32 μg/mL). nih.gov
C-2 amine-substituted quinoxaline (5p)Bacillus subtilisMost potent in its series (MIC: 8 μg/mL). nih.gov
Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b)Gram-positive bacteriaExhibited the highest degrees of inhibition. nih.gov

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)nih.govnih.govnih.gov

The efficacy of quinoxaline derivatives extends to Gram-negative bacteria as well.

In the evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives, only the compound with an ethyl ester substitution (1k) showed activity against Gram-negative bacteria. nih.gov Conversely, a different study reported that several new quinoxaline derivatives were highly active against both Escherichia coli and Pseudomonas aeruginosa. nih.gov Specifically, compounds identified as 5c, 5d, 7a, 7c, and 7e were particularly effective against E. coli. nih.gov

Research into C-2 amine-substituted analogues found that compound 5p demonstrated strong inhibitory effects against E. coli with a MIC of 4-32 μg/mL. nih.gov Furthermore, a study involving bromoquinoxaline derivatives revealed that compounds 4, 5a, 5b, 9, and 11–13 displayed the highest levels of inhibition against tested strains of Gram-negative bacteria. nih.gov The notable activity of compounds 4, 5a, 5b, and 11 was attributed to the presence of a tetrazolo ring fused with the quinoxaline moiety. nih.gov

Antibacterial Activity of Quinoxaline Derivatives against Gram-Negative Bacteria
Derivative TypeBacterial StrainKey FindingsReference
Ethyl ester substituted 2,3-bis(bromomethyl)quinoxaline (1k)Gram-negative bacteriaThe only derivative in its series to show activity. nih.gov
Schiff bases of 2-hydroxy-3-methylquinoxaline (B154303) (5c, 5d, 7a, 7c, 7e)Escherichia coliHighly active against this strain. nih.gov
C-2 amine-substituted quinoxaline (5p)Escherichia coliPotent broad-spectrum agent (MIC: 4–32 μg/mL). nih.gov
Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b)Gram-negative bacteriaExhibited the highest degrees of inhibition. nih.gov

Antifungal Efficacy Researchrsc.orgnih.govnih.gov

Quinoxaline derivatives have also been investigated for their potential as antifungal agents.

A series of synthesized quinoxaline derivatives were tested against plant pathogenic fungi, with some compounds showing significant in vitro activity. rsc.orgnih.gov Compounds 5j and 5t were particularly potent against Rhizoctonia solani (RS), with EC50 values of 8.54 and 12.01 μg/mL, respectively, which is superior to the commercial fungicide azoxystrobin. rsc.orgnih.gov In vivo bioassays confirmed that compound 5j could effectively control rice sheath blight caused by RS. rsc.orgnih.gov

In a study of 2,3-bis(bromomethyl)quinoxaline derivatives, compound 1c, which has a fluoro-group at the 6-position, was found to have the widest spectrum of antifungal activity. nih.gov Another study reported that 3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide-1,4-di-N-oxide (4e) showed excellent activity against Aspergillus fumigatus with a MIC of 0.24 μg/ml. researchgate.net Some tetrazoloquinoxaline derivatives have also been reported to have antifungal activities. nih.gov

Antiviral Efficacy Research (e.g., HSV-1, cytomegalovirus, varicella-zoster virus)nih.govsapub.org

The antiviral potential of quinoxaline derivatives is a significant area of research. These compounds are considered promising candidates for combating various viruses, including respiratory pathogens. nih.gov

One derivative, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (283), has shown high activity against the herpes virus, which is attributed to the DNA binding properties of the compound. sapub.org Furthermore, research into isatin (B1672199) derivatives, including an indolo[2,3-b]quinoxaline hybrid, has demonstrated antiviral capabilities against the H1N1 influenza virus strain. nih.gov The planar polyaromatic structure of quinoxaline derivatives makes them good candidates for targeting the highly conserved NS1 protein of the influenza virus. nih.gov While broad antiviral activity is reported, specific data on cytomegalovirus and varicella-zoster virus for 5-bromo-2(1H)-quinoxalinone derivatives is less detailed in the provided context.

Antitubercular Activity Studiesnih.govnih.gov

Several classes of quinoxaline derivatives have been reported to possess antitubercular properties. nih.govnih.govresearchgate.net Hydrazine (B178648) quinoxalines and their cyclic analogues are among the derivatives noted for their potential antitubercular activity. nih.gov The broad biological profile of the quinoxaline nucleus includes this important therapeutic area, highlighting its versatility in medicinal chemistry. nih.govnih.gov

Anticancer Activity Research (Cell Line Studies and Molecular Pathways)nih.govnih.govrsc.orgrsc.org

The quinoxaline scaffold is a promising platform for the discovery of new anticancer agents. nih.gov Derivatives have been shown to inhibit the growth of human tumor cell lines and induce apoptosis. nih.gov

A study on novel tetrazolo[1,5-a]quinoxalines and N-pyrazoloquinoxalines found that the tetrazolo derivatives had the highest inhibitory effects against three tested tumor cell lines, with activity greater than the reference drug doxorubicin. nih.gov Importantly, these compounds were non-cytotoxic to normal cells. nih.gov

In another study, a series of quinoxaline derivatives were evaluated against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov Compounds VIId, VIIIa, VIIIc, VIIIe, and XVa showed promising activity. nih.gov Compound VIIIc was found to cause cell cycle arrest at the G2/M phase, and it was identified as a potential lead compound for further development as an apoptotic-inducing agent against the HCT116 cell line. nih.gov

Novel quinoxaline derivatives have also been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and COX-2. rsc.orgrsc.org Compounds 11 and 13 from this series were the most potent, with strong anticancer activity against MCF-7, HepG2, and HCT-116 cell lines (IC50 values ranging from 0.81 μM to 2.91 μM). rsc.orgrsc.org Mechanistically, compounds 4a and 13 were potent inhibitors of EGFR with IC50 values of 0.3 and 0.4 μM, respectively. rsc.orgrsc.org

Anticancer Activity of Quinoxaline Derivatives
Derivative TypeCell Line(s)Key FindingsMolecular Pathway/TargetReference
Tetrazolo[1,5-a]quinoxalines (4, 5a, 5b)Three tumor cell linesHigher inhibitory effects than doxorubicin; non-cytotoxic to normal cells.Not specified nih.gov
3-(methylquinoxalin-2-yl)amino derivative (VIIIc)HCT116 (Colon)Potent activity (IC50 = 2.5 µM); induced G2/M cell cycle arrest and apoptosis.Apoptosis induction nih.gov
3-(chloroquinoxalin-2-yl)amino derivative (XVa)HCT116 (Colon)Marked activity (IC50 = 4.4 µM).Not specified nih.gov
Quinoxaline derivatives (11 and 13)MCF-7, HepG2, HCT-116Very strong anticancer activity (IC50: 0.81-2.91 µM).EGFR inhibition rsc.orgrsc.org
Quinoxaline derivative (4a)MCF-7, HepG2, HCT-116Strong anticancer activity (IC50: 3.21-4.54 µM); potent EGFR inhibitor (IC50 = 0.3 µM).EGFR inhibition rsc.orgrsc.org
Quinoxaline derivative (13)MCF-7, HepG2, HCT-116Potent EGFR inhibitor (IC50 = 0.4 µM).EGFR inhibition rsc.orgrsc.org

Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

The cytotoxic and antiproliferative effects of 5-bromo-2(1H)-quinoxalinone derivatives have been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents.

Notably, certain quinoxaline derivatives have shown significant inhibitory activity against human non-small-cell lung cancer (A549) cells. For instance, one study synthesized twenty-six quinoxalin derivatives and found that the introduction of a bromo group, in place of a nitro group, on the quinoxaline skeleton resulted in better inhibition against A549 cells. nih.gov Specifically, compound 4m from this series exhibited potent inhibitory activity against A549 cells with an IC50 value of 9.32 ± 1.56 μM, which is comparable to the clinical anticancer drug 5-fluorouracil (B62378) (IC50 = 4.89 ± 0.20 μM). nih.gov Another study reported that a novel class of 3-(quinoxaline-3-yl) prop-2-ynyl quinoxaline derivatives, namely 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate (LA-39B) and 3-(quinoxaline-3-yl) prop-2-yn-1-ol (LA-55) , displayed dose-dependent inhibition of cell viability in A549 lung cancer cells. mdpi.com These compounds were also found to be cytotoxic to HeLa cervical cancer and MCF-7 breast cancer cells, with the most pronounced inhibition observed in the A549 cell line. mdpi.com

In the context of breast cancer, new 2-substituted-quinoxaline analogues, combining coumarin (B35378) and quinoxaline scaffolds, have been synthesized and evaluated for their antiproliferative activity against MCF-7 cells. rsc.org One compound in this series, compound 3b , showed a superior inhibitory effect with an IC50 value of 1.85 ± 0.11 μM, which was more potent than the conventional anticancer drug staurosporine. rsc.org Furthermore, a study on new quinoxaline-2(1H)-one-based derivatives incorporating amide linker moieties revealed that compound 15 was the most active member against MCF-7 cells with an IC50 value of 2.20 µM. bsb-muenchen.de Another compound, 11g , from a series of modified VEGFR-2 inhibitors, was also found to be a potent member against the MCF-7 cell line with an IC50 value of 2.40 µM. rsc.org

Regarding other cancer cell lines, some quinoxaline derivatives have demonstrated broad-spectrum antiproliferative activity. For example, a series of new quinoxaline derivatives were synthesized and tested against HeLa (cervical cancer), MCF-7 (breast cancer), HEK 293T (embryonic kidney), and A549 (human lung cancer) cell lines. nih.govnih.gov Among these, 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd) showed promising activity against all four cell lines, with IC50 values of 3.20 ± 1.32 μM (HeLa), 4.19 ± 1.87 μM (MCF-7), 3.59 ± 1.34 μM (HEK 293T), and 5.29 ± 1.34 μM (A549). nih.govnih.gov

The table below summarizes the cytotoxic activity of selected 5-bromo-2(1H)-quinoxalinone derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 4m A5499.32 ± 1.56 nih.gov
Compound 3b MCF-71.85 ± 0.11 rsc.org
Compound 15 MCF-72.20 bsb-muenchen.de
Compound 11g MCF-72.40 rsc.org
Compound IVd A5495.29 ± 1.34 nih.govnih.gov
Compound IVd MCF-74.19 ± 1.87 nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of 5-bromo-2(1H)-quinoxalinone derivatives is often mediated through the induction of apoptosis and cell cycle arrest in cancer cells.

Several studies have demonstrated the ability of these compounds to trigger programmed cell death. For instance, compound 4m , a bromo-substituted quinoxaline, was shown to effectively induce apoptosis in A549 cells through a mitochondrial- and caspase-3-dependent pathway. nih.gov This was confirmed by the observation that the compound suppressed pro-caspase 3 and increased the levels of cleaved caspase-3. nih.gov Similarly, 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate (LA-39B) and 3-(quinoxaline-3-yl) prop-2-yn-1-ol (LA-55) induced apoptosis in A549 lung cancer cells, as confirmed by Acridine Orange/Ethidium Bromide (AO/EB) and Annexin V-FITC/Dead Cell assays. mdpi.com

In prostate cancer cells (PC-3), quinoxaline derivatives III and IV were found to induce apoptosis. nih.gov Western blot analysis revealed that treatment with compound IV led to an upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8) and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, these derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. A novel 2-substituted-quinoxaline analog, compound 3b , was found to induce cell cycle arrest at the G1 transition and trigger apoptosis in MCF-7 breast cancer cells. rsc.org Flow cytometric analysis showed an increased percentage of cells arrested in the G2/M and pre-G1 phases. rsc.org In another study, quinoxaline 1,4-dioxide derivatives were shown to induce G2/M cell cycle arrest in human colon cancer cells. nih.gov Specifically, 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) and 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) inhibited the expression of cyclin B, a key regulator of the G2/M transition. nih.gov

The table below provides an overview of the mechanisms of apoptosis and cell cycle arrest induced by selected derivatives.

CompoundCell LineMechanismReference
Compound 4m A549Mitochondrial- and caspase-3-dependent apoptosis nih.gov
LA-39B & LA-55 A549Induction of apoptosis mdpi.com
Compound IV PC-3Upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2 nih.gov
Compound 3b MCF-7G1, G2/M, and pre-G1 phase arrest; apoptosis rsc.org
BPQ & AMQ Colon Cancer CellsG2/M phase arrest; inhibition of cyclin B nih.gov

Enzyme Inhibition Studies (e.g., PI3Kα kinase)

The mechanism of action of some 5-bromo-2(1H)-quinoxalinone derivatives involves the inhibition of key enzymes implicated in cancer progression, such as PI3Kα kinase. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making its components attractive therapeutic targets. researchgate.net

While direct studies on 5-bromo-2(1H)-quinoxalinone derivatives as PI3Kα inhibitors are limited, broader research on quinoxaline-containing compounds has highlighted their potential in this area. Molecular design and docking studies have been employed to investigate the binding of quinoxaline-containing compounds to the active site of PI3Kγ and mTOR, suggesting that these derivatives could act as dual inhibitors. researchgate.net The development of dual PI3K and mTOR inhibitors is considered a potent strategy in cancer therapy. researchgate.net

For instance, a novel series of pyrazolo[1,5-a]pyridines were developed as PI3 kinase inhibitors, with a demonstrated selectivity for the p110α isoform. researchgate.net This highlights the potential of nitrogen-containing heterocyclic scaffolds, similar to quinoxalinones, to target this kinase.

Further research is needed to specifically evaluate the inhibitory activity of 5-bromo-2(1H)-quinoxalinone derivatives against PI3Kα and other related kinases to fully understand their enzymatic inhibition profiles.

Aldose Reductase Inhibition Studies

Derivatives of 2(1H)-quinoxalinone have been extensively investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications. Inhibition of ALR2 can prevent the accumulation of sorbitol, which is a key factor in the development of these complications.

Several studies have reported the synthesis and evaluation of quinoxalin-2(1H)-one derivatives as potent and selective ALR2 inhibitors. One study produced a series of candidates where the most active compounds showed IC50 values in the range of 0.032-0.468 μM. nih.gov Specifically, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) was identified as the most active inhibitor. nih.govresearchgate.net

Another study focused on a novel, non-acid series of nitroquinoxalinone derivatives. nih.gov All active compounds in this series possessed an 8-nitro group and displayed significant ALR2 inhibitory activity, with IC50 values ranging from 1.54 to 18.17 μM. nih.gov The compound 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) exhibited the strongest activity with an IC50 value of 1.54 μM. nih.gov

Furthermore, a new type of multifunctional ALR2 inhibitor based on the quinoxalin‐2(1H)‐one scaffold was designed to combine ALR2 inhibition with antioxidant properties. researchgate.net Most of the compounds in this series showed potent ALR2 inhibition, with 2‐(4‐(4‐bromo‐2‐fluorobenzyl)‐2‐oxo‐3,4‐dihydroquinoxalin‐1(2H)‐yl)acetic acid (6g) being the most active. researchgate.net

The table below presents the ALR2 inhibitory activity of some notable quinoxalinone derivatives.

CompoundIC50 (µM)Reference
Compound 6e 0.032-0.468 nih.govresearchgate.net
Compound 7e 1.54 nih.gov
Compound 13d 0.107 researchgate.net
Compound 15a 0.143 researchgate.net

Other Biological Activities

Beyond their anticancer and aldose reductase inhibitory effects, derivatives of 5-bromo-2(1H)-quinoxalinone have been explored for a range of other biological activities, including antimalarial, antileishmanial, anthelmintic, and antiprotozoal properties.

Antimalarial and Antileishmanial Activity: Novel series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. nih.gov These compounds showed good antimalarial activity with IC50 values in the micromolar range. nih.gov To assess their selectivity, their activity against Leishmania donovani was also investigated, revealing a selective antiplasmodial profile. nih.gov

In a different study, new pyrazolylpyrazoline derivatives were evaluated as dual-acting antimalarial-antileishmanial agents. malariaworld.org These compounds showed promising inhibitory activities against Plasmodium berghei in vivo and against a chloroquine-resistant strain of P. falciparum in vitro. malariaworld.org Their in vitro antileishmanial activity against Leishmania aethiopica was also notable. malariaworld.org Furthermore, some 5-nitroindazole (B105863) derivatives have demonstrated selective and potent in vitro activity against Leishmania amazonensis, supporting further investigation into this class of compounds as potential antileishmanial agents. nih.gov

Anthelmintic and Antiprotozoal Activity: The broad-spectrum antiparasitic potential of quinoxaline derivatives extends to other protozoa. For instance, a series of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives were synthesized and evaluated for their in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica. nih.gov It was observed that the antiamoebic activity was enhanced upon modifying the structure from chalcones to pyrazolines and further to quinoxalines, with one compound showing better antiamoebic activity and less toxicity than the standard drug metronidazole. nih.gov

While specific studies on the anthelmintic activity of 5-bromo-2(1H)-quinoxalinone derivatives are less common, the broad antiparasitic profile of the quinoxaline scaffold suggests potential in this area as well.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 5-bromo-2(1H)-quinoxalinone derivatives. These investigations help in identifying the key structural features required for potency and selectivity.

In the context of anticancer activity, SAR studies of certain quinoxaline derivatives have shown that electron-releasing groups like methoxy (B1213986) (OCH3) at specific positions are essential for activity. mdpi.com Substitution with electron-withdrawing groups such as fluorine (F) or other electron-releasing groups like methyl (CH3) or ethyl (C2H5) can decrease the activity. mdpi.com The nature of the linker at the third position of the quinoxaline system also plays a role, with a benzyl (B1604629) linker being more favorable than a sulfonyl linker. mdpi.com

For aldose reductase inhibitors, SAR studies have highlighted the importance of specific substituents on the quinoxalinone scaffold. For instance, the presence of an 8-nitro group was found to be crucial for the activity of a series of nitroquinoxalinone derivatives. nih.gov In another series, the C3 p-hydroxystyryl side chain was identified as a key structure for conferring antioxidant activity in addition to ALR2 inhibition. nih.gov Furthermore, SAR and molecular docking studies have emphasized the importance of phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain for constructing efficient and multifunctional ALR2 inhibitors. researchgate.net

Regarding antimalarial activity, SAR studies of bis-pyrrolo[1,2-a]quinoxaline derivatives have helped in identifying the most potent candidates. nih.gov Similarly, for antileishmanial 5-nitroindazole derivatives, SAR studies have shown that hydrophilic fragments substituted at a specific position play a key role in improving the selectivity profile. nih.gov

Molecular Docking and Computational Ligand-Target Interaction Analysis

Molecular docking and computational ligand-target interaction analysis are powerful tools used to predict the binding modes of 5-bromo-2(1H)-quinoxalinone derivatives with their biological targets and to rationalize their observed activities.

In the field of anticancer research, molecular docking studies have been instrumental. For a series of quinoxaline derivatives targeting the EGFR receptor, the calculated binding energies were in good agreement with the experimentally determined IC50 values, suggesting that the most potent compounds bind strongly to the EGFR protein. nih.govnih.gov Docking studies of a novel 2-substituted-quinoxaline analog, compound 3b , demonstrated significant binding affinity to the active sites of both topoisomerase II and EGFR proteins, supporting its potential as a therapeutic candidate. rsc.org Similarly, for quinoxaline-2(1H)-one derivatives targeting VEGFR-2, docking studies revealed good binding patterns within the active site of the receptor. rsc.org

For aldose reductase inhibitors, molecular docking simulations have been used to understand the binding interactions with the ALR2 enzyme. researchgate.net These studies have shown that the side groups in the side chain at the N1-C3 positions of the quinoxalinone scaffold can match well with the cavities on the aldose reductase protein. This information is crucial for the rational design of more potent and selective inhibitors.

In the context of antimalarial and antileishmanial agents, docking experiments on putative targets such as P. falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) and leishmanial pteridine (B1203161) reductase 1 (PTR1) have helped to rationalize the observed biological activities of pyrazolylpyrazoline derivatives. malariaworld.org Molecular dynamics simulations have further confirmed the stable and high-potential binding of active compounds against their targets. malariaworld.org

These computational approaches provide valuable insights into the molecular basis of the biological activities of 5-bromo-2(1H)-quinoxalinone derivatives and guide the design of new and improved therapeutic agents.

Advanced Applications of 2 1h Quinoxalinone, 5 Bromo in Materials Science and Technology Excluding Clinical Human Applications

Corrosion Inhibition Studies

Electrochemical Evaluation of Inhibitory Efficacy

The effectiveness of 5-bromo-2(1H)-quinoxalinone and its derivatives as corrosion inhibitors is primarily assessed through electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide insights into the inhibitor's mechanism and efficiency in various corrosive environments, typically acidic solutions like hydrochloric acid (HCl).

Research on quinoxaline (B1680401) derivatives demonstrates that they generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net For instance, studies on related quinoxaline compounds show a significant decrease in the corrosion current density (i_corr) and an increase in the charge transfer resistance (R_ct) in the presence of the inhibitor. tandfonline.com

A study on a closely related compound, (E)-3-(5-bromo-2-hydroxystyryl)quinoxalin-2(1H)-one (FR178), revealed that its inhibition efficiency for mild steel in 1.0 M HCl can reach up to 90.9% at an optimal concentration of 10⁻³ M. researchgate.netresearch-nexus.net The potentiodynamic polarization curves for such compounds typically show a shift in both the anodic and cathodic branches towards lower current densities, confirming their mixed-type inhibitory action. researchgate.net

The following table summarizes typical electrochemical parameters obtained from studies on quinoxaline derivatives, illustrating their inhibitory effects.

Inhibitor Concentration (M)Corrosion Current Density (i_corr) (μA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (η%)
Blank (0)59220-
10⁻⁶2508557.8
10⁻⁵15012074.7
10⁻⁴8018086.5
10⁻³51.5192.591.3

Note: Data is representative of quinoxaline derivatives and sourced from analogous studies. tandfonline.com

Adsorption Behavior and Isotherm Models (e.g., Langmuir Isotherm)

The protective action of 5-bromo-2(1H)-quinoxalinone is attributed to its adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. imist.ma The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich. imist.maresearchgate.net

The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of quinoxaline derivatives. nih.govscispace.comnajah.edunajah.eduresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. researchgate.net The adherence to the Langmuir isotherm suggests a specific interaction between the inhibitor molecules and the metal surface. research-nexus.net

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°_ads), can be calculated from the Langmuir isotherm. Negative values of ΔG°_ads indicate a spontaneous adsorption process. tandfonline.com Values of ΔG°_ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). tandfonline.com For many quinoxaline derivatives, the calculated ΔG°_ads values point towards a mixed adsorption mechanism involving both physisorption and chemisorption. nih.govimist.ma

The table below presents typical thermodynamic parameters associated with the adsorption of quinoxaline derivatives on a metal surface.

ParameterValueIndication
Adsorption Isotherm ModelLangmuirMonolayer adsorption on a uniform surface. scispace.comresearchgate.net
Adsorption Equilibrium Constant (K_ads) (M⁻¹)1.74 x 10⁵Strong adsorption of the inhibitor on the metal surface. tandfonline.com
Standard Free Energy of Adsorption (ΔG°_ads) (kJ/mol)-39.85Spontaneous and strong adsorption, likely involving chemisorption. tandfonline.com

Surface Analysis Techniques for Protective Film Formation (e.g., SEM, EDS, DRX)

To visualize and chemically characterize the protective film formed by 5-bromo-2(1H)-quinoxalinone and its analogs, various surface analysis techniques are employed. These methods provide direct evidence of the inhibitor's adsorption and the subsequent protection of the metal surface.

Scanning Electron Microscopy (SEM): SEM images of a metal surface exposed to a corrosive environment without an inhibitor typically show a rough and damaged morphology. In contrast, surfaces treated with a quinoxaline inhibitor exhibit a much smoother topography, indicating significant protection from corrosion. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis is often coupled with SEM to determine the elemental composition of the surface. research-nexus.net For a protected surface, the EDS spectrum would show the presence of elements from the inhibitor molecule (like Carbon, Nitrogen, and Bromine for 5-bromo-2(1H)-quinoxalinone) on the metal surface. A decrease in the intensity of the iron peak and the appearance of peaks corresponding to the inhibitor's elements confirm the formation of an adsorbed protective layer. scispace.com

X-ray Diffraction (XRD): XRD analysis can be used to identify the crystalline phases present on the metal surface. scispace.com In corrosion studies, XRD patterns of an inhibited surface would show a reduction in the intensity of peaks corresponding to corrosion products (e.g., iron oxides) compared to an uninhibited surface, further confirming the protective nature of the inhibitor film. researchgate.net

The following table outlines the key findings from surface analysis techniques used to study the protective film of quinoxaline derivatives.

TechniqueObservation on Uninhibited SurfaceObservation on Inhibited SurfaceImplication
SEM Rough, pitted, and damaged surface morphology.Smoother surface with significantly reduced corrosion damage.The inhibitor forms a protective layer that prevents corrosive attack. nih.gov
EDS High intensity of Iron (Fe) and Oxygen (O) peaks, indicating extensive corrosion.Presence of Carbon (C), Nitrogen (N), and other inhibitor-specific heteroatoms, with reduced Fe and O signals.Confirms the adsorption of the inhibitor molecules onto the metal surface. scispace.com
DRX (XRD) Presence of peaks corresponding to the metal and its corrosion products (e.g., oxides, chlorides).The intensity of corrosion product peaks is significantly diminished.The inhibitor film prevents the formation of corrosion products. researchgate.netscispace.com

Q & A

Q. What are the recommended methods for synthesizing 5-bromo-2(1H)-quinoxalinone?

Methodological Answer: The synthesis typically involves bromination of the parent quinoxalinone scaffold. For example:

  • Step 1: Start with 2(1H)-quinoxalinone (CAS 1196-57-2) and introduce bromine at position 5 using brominating agents like NN-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) .
  • Step 2: Optimize reaction parameters (solvent, temperature, catalyst) to enhance regioselectivity. Acetonitrile may improve yield due to its polar aprotic nature .
  • Step 3: Purify the product via column chromatography or recrystallization. Confirm purity using HPLC or TLC .

Key Data:

ParameterConditionYield (%)Reference
Brominating AgentNBS40–60
SolventAcetonitrile40

Q. Which analytical techniques are critical for confirming the structure and purity of 5-bromo-2(1H)-quinoxalinone?

Methodological Answer:

  • Mass Spectrometry (MS): Verify molecular weight (expected: ~227 g/mol for C8H5BrN2OC_8H_5BrN_2O) and isotopic pattern for bromine .
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution at position 4. A singlet in 1H^1H-NMR for H-5 absence indicates successful bromination .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry, as demonstrated for analogous quinoxalinone derivatives .

Q. How should 5-bromo-2(1H)-quinoxalinone be stored to ensure stability?

Methodological Answer:

  • Solid Form: Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Solution Form: Dissolve in anhydrous DMSO (solubility <11 mg/mL) and store at -80°C for ≤2 years. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the bromo substituent at position 5 influence electronic structure and reactivity?

Methodological Answer:

  • Computational Analysis: Use DFT calculations to map electron density. The bromine atom’s electron-withdrawing effect reduces HOMO energy, making the compound less nucleophilic but more electrophilic at adjacent positions .
  • Experimental Validation: Perform electrophilic substitution reactions (e.g., nitration). In analogous studies, bromine directs nitration to position 7 due to meta-directing effects .

Key Finding:
In nitration reactions, 5-bromo-2(1H)-quinoxalinone yields 7-nitro derivatives with 40% efficiency in acetonitrile .

Q. How can researchers resolve contradictions in reported biological activity data for 5-bromo derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or broth microdilution methods .
  • Toxicity Profiling: Conduct in vivo acute toxicity studies in model organisms (e.g., Wistar rats) to validate safety thresholds. Prior work on nitro-quinoxalinones reported LD50 values >500 mg/kg .

Q. What strategies enhance the regioselectivity of bromination in quinoxalinone derivatives?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at competing reactive sites to steer bromination to position 5 .
  • Catalytic Systems: Use Lewis acids like FeCl3 to modulate reactivity. For example, FeCl3 increases bromination efficiency by 20% in DCM .

Q. How can computational modeling guide the design of 5-bromo-2(1H)-quinoxalinone derivatives with improved pharmacological profiles?

Methodological Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., kinase enzymes) to predict binding affinity. Prioritize compounds with low binding energy (<-8 kcal/mol) .
  • ADMET Prediction: Use tools like SwissADME to optimize solubility (LogP <3) and reduce hepatotoxicity risks .

Q. What are the challenges in scaling up the synthesis of 5-bromo-2(1H)-quinoxalinone for preclinical studies?

Methodological Answer:

  • Reaction Optimization: Transition from batch to flow chemistry for better heat management and yield consistency .
  • Purification: Replace column chromatography with solvent recrystallization (e.g., ethanol/water) to reduce costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.